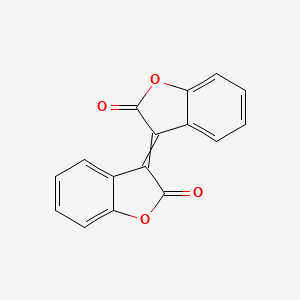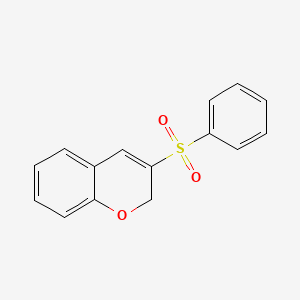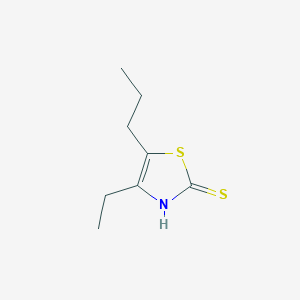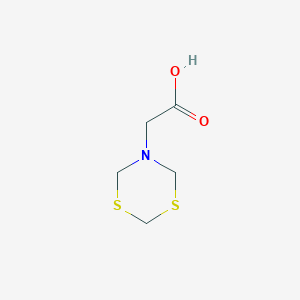
4H-1,3,5-Dithiazine-5(6H)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3,5-Dithiazine-5(6H)-acetic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3,5-Dithiazine-5(6H)-acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of dithiocarbamates with acetic acid derivatives. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: 4H-1,3,5-Dithiazine-5(6H)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
4H-1,3,5-Dithiazine-5(6H)-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which 4H-1,3,5-Dithiazine-5(6H)-acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes, making it a valuable tool for research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
- 4H-1,3,5-Dithiazine-5(6H)-propionic acid
- 4H-1,3,5-Dithiazine-5(6H)-acetonitrile
Comparison: Compared to its analogs, 4H-1,3,5-Dithiazine-5(6H)-acetic acid has unique properties due to the presence of the acetic acid moiety. This functional group can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds like 4H-1,3,5-Dithiazine-5(6H)-propionic acid and 4H-1,3,5-Dithiazine-5(6H)-acetonitrile.
Propriétés
Numéro CAS |
91469-63-5 |
|---|---|
Formule moléculaire |
C5H9NO2S2 |
Poids moléculaire |
179.3 g/mol |
Nom IUPAC |
2-(1,3,5-dithiazinan-5-yl)acetic acid |
InChI |
InChI=1S/C5H9NO2S2/c7-5(8)1-6-2-9-4-10-3-6/h1-4H2,(H,7,8) |
Clé InChI |
DMOTYVIHXVOPFD-UHFFFAOYSA-N |
SMILES canonique |
C1N(CSCS1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate](/img/structure/B14361772.png)
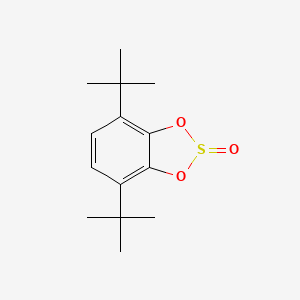
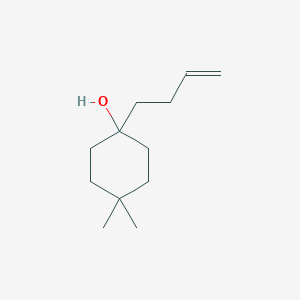
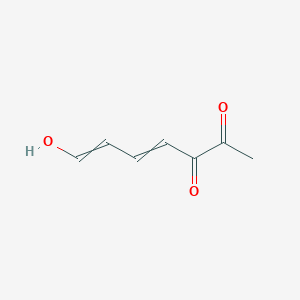
![3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B14361811.png)
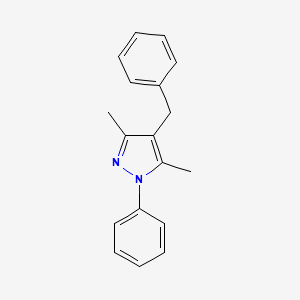

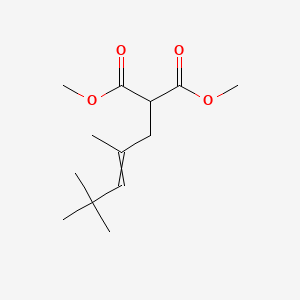
![4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14361832.png)
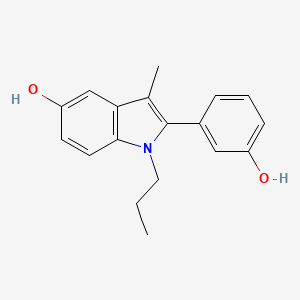
![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)
